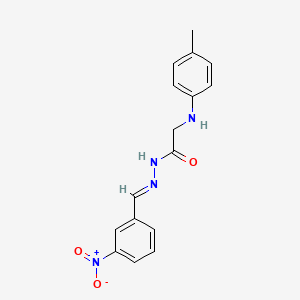
N'-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is an organic compound that belongs to the class of hydrazones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar hydrazones are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity of the product, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone linkage can be cleaved under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Cleavage of the hydrazone linkage to form the corresponding aldehyde and hydrazine.
Substitution: Introduction of various substituents onto the aromatic ring.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets such as enzymes or receptors. The nitro group and hydrazone linkage may play crucial roles in these interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N’-(3-Nitrobenzylidene)-2-(4-aminophenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-methoxyphenyl)acetohydrazide
- N’-(3-Nitrobenzylidene)-2-(4-chlorophenyl)acetohydrazide
Uniqueness
N’-(3-Nitrobenzylidene)-2-(4-toluidino)acetohydrazide is unique due to the presence of the 4-toluidino group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
特性
分子式 |
C16H16N4O3 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
2-(4-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4O3/c1-12-5-7-14(8-6-12)17-11-16(21)19-18-10-13-3-2-4-15(9-13)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+ |
InChIキー |
RQPDFCXYLDXGQZ-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)

![2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11970893.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11970902.png)

![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)
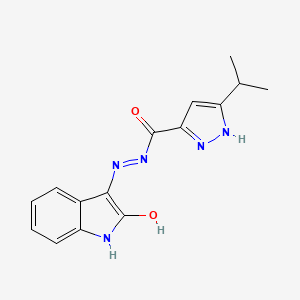

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11970939.png)
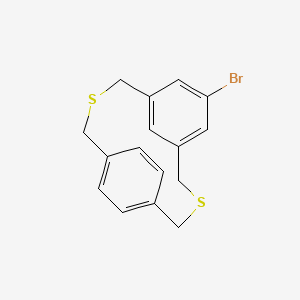
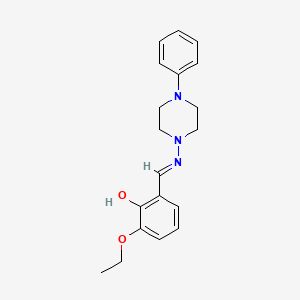
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11970949.png)
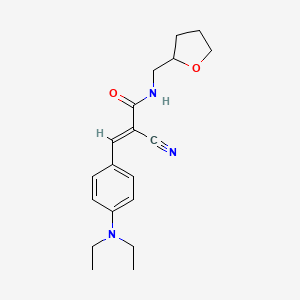
![(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970968.png)
